molecular formula C14H25NO3 B14139053 1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one CAS No. 89162-40-3

1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one

Cat. No.: B14139053
CAS No.: 89162-40-3
M. Wt: 255.35 g/mol
InChI Key: IRUGJZFNITTXQU-UHFFFAOYSA-N
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Description

1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one is an organic compound with a complex structure that includes a piperidine ring substituted with tetramethyl groups and an oxirane (epoxide) group

Preparation Methods

The synthesis of 1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one can be achieved through several routes. One common method involves the conjugate addition of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.

    Substitution: The presence of the oxirane group allows for nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like oxone and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one involves its interaction with molecular targets through its oxirane group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The piperidine ring provides additional stability and reactivity, enhancing the compound’s overall effectiveness .

Comparison with Similar Compounds

Similar compounds to 1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one include:

The uniqueness of this compound lies in its combination of the piperidine ring and oxirane group, providing a versatile platform for various chemical reactions and applications.

Properties

CAS No.

89162-40-3

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

1-[2,2,6,6-tetramethyl-4-(oxiran-2-ylmethoxy)piperidin-1-yl]ethanone

InChI

InChI=1S/C14H25NO3/c1-10(16)15-13(2,3)6-11(7-14(15,4)5)17-8-12-9-18-12/h11-12H,6-9H2,1-5H3

InChI Key

IRUGJZFNITTXQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(CC1(C)C)OCC2CO2)(C)C

Origin of Product

United States

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